molecular formula C22H38O2 B079086 4-Hexadecyloxyphenol CAS No. 13037-88-2

4-Hexadecyloxyphenol

Cat. No.: B079086
CAS No.: 13037-88-2
M. Wt: 334.5 g/mol
InChI Key: CWTMUDGIRYDDHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hexadecyloxyphenol is a synthetic, long-chain alkylated phenol that offers researchers a unique combination of phenolic functionality and significant lipophilicity. Its primary research value lies in its potent antioxidant properties, where the phenolic hydroxyl group acts as a hydrogen donor to effectively scavenge free radicals, such as peroxyl and hydroxyl radicals. The appended hexadecyl (cetyl) chain facilitates integration into lipid bilayers, organic polymers, and other hydrophobic matrices, making it an excellent candidate for studying and inhibiting lipid peroxidation in model membrane systems. Furthermore, this amphiphilic nature is exploited in material science for the synthesis of liquid crystals and as a building block in supramolecular chemistry, where it can guide self-assembly processes. In polymer research, it serves as a stabilizer and chain-transfer agent. The compound's mechanism involves disrupting radical chain reactions, thereby protecting sensitive materials and biological mimics from oxidative degradation. This makes this compound a critical tool for investigations in oxidative stress, the development of advanced materials with enhanced stability, and the formulation of lipid-based research systems.

Properties

IUPAC Name

4-hexadecoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-22-18-16-21(23)17-19-22/h16-19,23H,2-15,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTMUDGIRYDDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402599
Record name 4-HEXADECYLOXYPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13037-88-2
Record name 4-(Hexadecyloxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13037-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-HEXADECYLOXYPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(HEXADECYLOXY)PHENOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations

Approaches to 4-Hexadecyloxyphenol Synthesis

The creation of this compound, an alkyl aryl ether, can be achieved through several synthetic routes, with conventional chemical methods being the most established.

The primary and most widely employed method for synthesizing this compound is the Williamson ether synthesis. This reaction is a cornerstone in organic chemistry for the formation of both symmetrical and unsymmetrical ethers. The synthesis involves the reaction of a phenoxide ion with a primary alkyl halide through an SN2 (bimolecular nucleophilic substitution) mechanism.

For the synthesis of this compound, the process typically starts with a dihydric phenol (B47542), such as hydroquinone (B1673460) (benzene-1,4-diol). To achieve mono-alkylation and prevent the formation of the di-alkylated product (1,4-bis(hexadecyloxy)benzene), a protecting group strategy or careful control of stoichiometry is often necessary. The key steps are:

Deprotonation of the Phenol: The phenolic hydroxyl group is deprotonated by a suitable base to form a more nucleophilic phenoxide. Given that this compound is an aryl ether, bases such as sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or stronger bases like sodium hydride (NaH) can be used. researchgate.net

Nucleophilic Attack: The resulting phenoxide anion then acts as a nucleophile, attacking the electrophilic carbon of a hexadecyl halide (e.g., 1-bromohexadecane (B154569) or 1-iodohexadecane).

Formation of the Ether: The displacement of the halide leaving group results in the formation of the C-O ether bond, yielding this compound.

The reaction is best performed with primary alkyl halides like 1-bromohexadecane to ensure the SN2 pathway is favored. The use of secondary or tertiary alkyl halides would likely lead to competing elimination (E2) reactions, especially given that phenoxides are strong bases. researchgate.net The choice of solvent is also critical; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used as they can solvate the cation of the base while leaving the nucleophilic anion reactive. google.com

Reactant 1Reactant 2Typical BaseTypical SolventReaction Type
Hydroquinone1-BromohexadecaneK₂CO₃, NaOH, NaHDMF, DMSO, AcetoneWilliamson Ether Synthesis (SN2)

Enzymatic methods offer a green chemistry approach to organic synthesis, operating under mild conditions with high selectivity. While direct enzymatic O-alkylation of phenols to produce long-chain alkyl ethers like this compound is not as commonly documented as chemical methods, enzymes, particularly lipases, are widely used for the modification of phenolic compounds.

Lipases are capable of catalyzing acylation and transesterification reactions on the phenolic hydroxyl group. nih.gov For instance, a lipase (B570770) could catalyze the transesterification between a phenol and a vinyl ester, such as vinyl acetate, to produce a phenolic ester. ias.ac.in This demonstrates the utility of enzymes in modifying the hydroxyl group of phenols, which is a key reactive site. Lipase-catalyzed esterification of phenolic acids has also been investigated, showing that enzymes can be used for modifications even in aqueous media when enabled by nanomicelles. researchgate.netnih.gov

While these reactions produce esters rather than ethers, they highlight the potential of biocatalysis in the selective functionalization of phenols. The development of specific enzymes or engineered biocatalysts for the direct O-alkylation of phenols with long-chain alkyl groups remains an area of ongoing research.

Synthesis of Deuterated Analogs (e.g., this compound-d₄)

Isotopically labeled compounds are invaluable tools in mechanistic studies and metabolic research. The synthesis of deuterated this compound, specifically with deuterium (B1214612) atoms on the aromatic ring (this compound-d₄), can be achieved through a multi-step process.

A common strategy involves the initial deuteration of a phenol precursor followed by the attachment of the alkyl chain. The aromatic protons of phenols are susceptible to electrophilic substitution, including hydrogen-deuterium (H/D) exchange.

A plausible synthetic route would be:

H/D Exchange on Hydroquinone: Hydroquinone is treated with a deuterium source, typically deuterium oxide (D₂O), in the presence of an acid or metal catalyst. doubtnut.com The hydroxyl group is a strongly activating, ortho- and para-directing group, facilitating the exchange of the four protons on the benzene (B151609) ring for deuterium atoms. libretexts.org Catalysts such as deuterated sulfuric acid (D₂SO₄) or heterogeneous catalysts like platinum on carbon (Pt/C) can be used to promote the exchange, yielding benzene-1,4-diol-d₄. doubtnut.comoup.com The reaction can often be driven to high levels of deuterium incorporation by heating. researchgate.net

Williamson Ether Synthesis: The resulting deuterated hydroquinone (benzene-1,4-diol-d₄) is then subjected to the Williamson ether synthesis as described previously. It is reacted with 1-bromohexadecane in the presence of a base to form the ether linkage, yielding the final product, this compound-d₄.

StepStarting MaterialReagentsProductKey Transformation
1HydroquinoneD₂O, D₂SO₄ or Pt/CBenzene-1,4-diol-d₄Aromatic H/D Exchange
2Benzene-1,4-diol-d₄1-Bromohexadecane, K₂CO₃This compound-d₄Williamson Ether Synthesis

Derivatization Strategies for this compound

The this compound molecule contains two primary sites for further chemical transformation: the reactive phenolic hydroxyl group and the activated aromatic ring. These sites allow for a wide range of derivatization strategies to form more complex molecules.

The synthesis of a complex derivative such as 3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide requires a multi-step synthetic sequence. This involves creating key building blocks and coupling them together. A plausible route would involve the synthesis of a thiazole (B1198619) amine and a β-keto acid derivative of this compound, followed by their condensation.

Step 1: Synthesis of the Thiazole Moiety The 2-amino-4-phenylthiazole (B127512) core can be constructed via the Hantzsch thiazole synthesis. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comyoutube.com

Reactants: 2-Bromoacetophenone and thiourea (B124793) are heated together in a solvent like methanol (B129727).

Mechanism: The reaction proceeds through an initial SN2 attack of the sulfur from thiourea on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com The product is 2-amino-4-phenylthiazole.

Step 2: Synthesis of the β-Keto Ester/Acid Moiety An appropriate β-keto acid or ester precursor derived from a hexadecyloxyphenol is required. This could be synthesized starting from 2-hydroxyacetophenone (B1195853).

First, the ether linkage is formed via Williamson synthesis between 2-hydroxyacetophenone and 1-bromohexadecane to yield 2-(hexadecyloxy)acetophenone.

This ketone can then be elaborated into a β-keto ester, for example, through a Claisen condensation with a reagent like diethyl carbonate, to produce ethyl 3-(2-(hexadecyloxy)phenyl)-3-oxopropanoate.

Step 3: Amide Bond Formation The final step is the formation of the amide bond.

The 2-amino-4-phenylthiazole (from Step 1) is coupled with the β-keto acid derived from the hydrolysis of the ester (from Step 2).

Standard peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC), can be used to facilitate the condensation between the amine and the carboxylic acid, yielding the target propionamide (B166681) derivative. mdpi.comasianpubs.org

The chemical reactivity of this compound is dominated by its phenolic nature. The hydroxyl group and the aromatic ring are both active sites for various transformations.

Reactions of the Hydroxyl Group:

Esterification: The phenolic -OH can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

Etherification: While already an ether, the remaining phenolic hydroxyl could potentially be further alkylated under forcing conditions to form a diether, although this is less common for derivatives of hydroquinone where the interest is often in the free phenol.

O-Silylation: The hydroxyl group can be protected by converting it into a silyl (B83357) ether (e.g., using trimethylsilyl (B98337) chloride), a common strategy in multi-step synthesis. nih.gov

Reactions of the Aromatic Ring:

Electrophilic Aromatic Substitution: The hydroxyl group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. libretexts.org Since the para position is blocked by the hexadecyloxy group, substitution occurs at the positions ortho to the hydroxyl group. mlsu.ac.in

Halogenation: Reaction with bromine in a non-polar solvent can lead to mono- or di-bromination ortho to the -OH group. mlsu.ac.in

Nitration: Treatment with dilute nitric acid can introduce a nitro group at an ortho position. mlsu.ac.in

Friedel-Crafts Alkylation and Acylation: The ring can be alkylated or acylated at the ortho positions using alkyl halides or acyl chlorides with a Lewis acid catalyst. wikipedia.org

Oxidation: Phenols can be oxidized to quinones. Treatment of this compound with a suitable oxidizing agent, such as Fremy's salt, could potentially yield a quinone derivative. libretexts.orglibretexts.org

Carboxylation (Kolbe-Schmidt Reaction): Reaction of the corresponding phenoxide with carbon dioxide under pressure and heat can introduce a carboxylic acid group ortho to the hydroxyl group. libretexts.org

These varied reaction pathways allow this compound to serve as a versatile starting material for the synthesis of a wide array of more complex functional molecules.

Reaction Pathways for Phenolic Derivatives

Nucleophilic Substitution Processes

Nucleophilic substitution reactions can occur at different sites within the this compound molecule. Besides the ether cleavage mentioned above, the phenolic hydroxyl group can act as a nucleophile. For instance, in the synthesis of 4-alkoxyphenols, a phenoxide ion (formed by deprotonation of the hydroxyl group) can attack an alkyl halide. While this is more relevant to the synthesis of this compound itself, it demonstrates the nucleophilic character of the hydroxyl group which could be exploited for further functionalization.

Nucleophilic aromatic substitution on the benzene ring is also a possibility, though it generally requires the presence of strong electron-withdrawing groups on the ring to activate it towards attack, which are not present in this compound. mdpi.com

Oxidation Reactions

The phenolic group of this compound is susceptible to oxidation. Oxidation of hydroquinone monoalkyl ethers can lead to the formation of p-benzoquinones. sci-hub.seacs.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the phenolic hydroxyl group. libretexts.orgresearchgate.netlookchem.comyoutube.com The reaction mechanism can be complex, and under certain conditions, the aromatic ring itself can be cleaved. libretexts.org

Another approach for the oxidation of hydroquinone monoalkyl ethers involves reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN), which can effect the conversion to the corresponding quinone. sci-hub.seresearchgate.net This oxidation is believed to proceed through successive electron transfer processes from the electron-rich hydroquinone derivative to the cerium(IV) species. sci-hub.se

Table 2: Potential Oxidation Reactions of 4-Alkoxyphenols

Oxidizing AgentPotential ProductsGeneral Observations
Potassium Permanganate (KMnO₄)p-Benzoquinone derivatives, Carboxylic acids (from side-chain cleavage under harsh conditions)Reaction conditions are crucial to control the extent of oxidation. lookchem.com
Ceric Ammonium Nitrate (CAN)p-Benzoquinone derivativesEffective for the oxidation of hydroquinone monoalkyl ethers. sci-hub.seresearchgate.net

This table outlines potential oxidation products based on the reactivity of similar hydroquinone monoalkyl ethers. Specific experimental outcomes for this compound were not detailed in the provided search results.

Structural Modifications for Enhanced Properties

Structural modifications of this compound can be undertaken to alter its physicochemical properties, such as increasing its lipophilicity or modifying its bioavailability.

The inherent structure of this compound, with its long C16 alkyl chain, already confers significant lipophilicity. mdpi.com This property is crucial for its interaction with lipidic environments, such as cell membranes. mdpi.com Further increasing lipophilicity can be achieved by introducing additional nonpolar moieties.

The bioavailability of phenolic compounds is often limited by their hydrophilic nature, which leads to rapid metabolism and elimination. mdpi.com By modifying the structure to increase lipophilicity, it is possible to enhance metabolic stability and bioavailability. mdpi.com The esterification of the phenolic hydroxyl group with a fatty acid is a common strategy to create more lipophilic "phenolipids". mdpi.comresearchgate.net This converts the hydrophilic phenolic group into a less polar ester, which can improve its ability to cross biological membranes. mdpi.com

Table 3: Strategies for Structural Modification of Phenolic Compounds for Enhanced Properties

Modification StrategyTarget PropertyRationaleExample of Resulting Structure
Esterification of the phenolic -OH with a fatty acidIncreased Lipophilicity, Altered BioavailabilityMasks the polar hydroxyl group, increasing partitioning into lipid phases. mdpi.comresearchgate.net4-(Hexadecyloxy)phenyl alkanoate
Introduction of additional alkyl chains on the aromatic ringIncreased LipophilicityIncreases the overall nonpolar character of the molecule.Alkyl-substituted this compound

This table provides examples of modification strategies based on general principles for enhancing the lipophilicity and bioavailability of phenolic compounds.

These structural modifications aim to optimize the compound's interaction with biological systems, potentially leading to improved efficacy in various applications. mdpi.comnih.gov

Advanced Analytical and Characterization Techniques in 4 Hexadecyloxyphenol Research

Chromatographic Separations and Analysis

Chromatographic techniques are fundamental in the analysis of 4-Hexadecyloxyphenol and related alkylphenols. These methods separate components of a mixture based on their differential distribution between a stationary and a mobile phase. wikipedia.orgnih.gov

Thin-Layer Chromatography (TLC) of Alkylphenols

Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid technique for the qualitative analysis of non-volatile mixtures like alkylphenols. wikipedia.orgnih.gov It is particularly useful for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. chemistryhall.comumich.edu The principle of TLC involves spotting a sample onto a plate coated with a thin layer of an adsorbent material (the stationary phase), such as silica (B1680970) gel. wikipedia.orgnih.gov The plate is then placed in a sealed chamber with a solvent system (the mobile phase), which moves up the plate by capillary action, separating the sample's components based on their polarity. wikipedia.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. chemistryhall.comsigmaaldrich.com

To enhance the separation of specific compounds, TLC plates can be impregnated with various agents. researchgate.net For instance, silica gel plates impregnated with silver nitrate (B79036) (Ag-TLC) are effective for separating compounds based on the number and configuration of double bonds. aocs.org While this technique is more commonly applied to lipids, the principle of using impregnated layers to modify the stationary phase's selectivity can be adapted for the separation of other classes of organic compounds. researchgate.netaocs.org The impregnation process typically involves immersing the plate in a solution of the desired agent, followed by drying. aocs.org Other impregnating agents include metal cations, inorganic ions, and chelating agents, which can improve the resolution of various analytes. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced and more sophisticated version of TLC that offers higher resolution, sensitivity, and reproducibility. merckmillipore.comwikipedia.org HPTLC plates are made with smaller and more uniform silica gel particles, resulting in more compact spots and improved separation efficiency. merckmillipore.com This technique is suitable for both qualitative and quantitative analysis and is widely used in various fields, including pharmaceutical and food analysis. wikipedia.orge-bookshelf.de HPTLC methods have been developed for the simultaneous quantification of various phenolic compounds in complex mixtures. akjournals.comijper.orgscholarsresearchlibrary.com The use of automated sample application, development, and densitometric scanning ensures high precision and accuracy. e-bookshelf.de Different solvent systems can be employed to separate various classes of phenolic compounds, such as flavonoids and tannins, on the same plate. ijper.org

High-Performance Liquid Chromatography (HPLC) in Comparative Studies

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. researchgate.netopenaccessjournals.com It utilizes a liquid mobile phase that is pumped through a column packed with a solid stationary phase under high pressure. metwarebio.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for the analysis of alkylphenols and their derivatives. nih.govnih.gov In comparative studies, HPLC is invaluable for assessing the purity of synthesized compounds and for separating complex mixtures of related structures. rsc.orgjimc.ir For instance, HPLC can be used to determine the distribution of alkylphenol ethoxylates by separating them based on the length of their alkyl chains. scispace.com The technique's high resolution and sensitivity make it superior to traditional liquid chromatography for complex separations. metwarebio.com

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are essential for elucidating the structural and electronic properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a sample. bspublications.net It provides information about the electronic transitions within a molecule and is particularly useful for studying compounds with conjugated π systems, such as phenols. jove.comfiveable.me The absorption of UV light promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). jove.com

The extent of conjugation in a molecule significantly influences its UV-Vis absorption spectrum. jove.commsu.edu An increase in conjugation, meaning a greater number of alternating double and single bonds, leads to a smaller energy gap between the HOMO and LUMO. jove.com This results in the absorption of light at longer wavelengths (a bathochromic or red shift). msu.edumvpsvktcollege.ac.in

In the context of 4-alkoxyphenols, the electronic properties of the aromatic ring are of interest. researchgate.net The presence of the alkoxy group (like the hexadecyloxy group in this compound) acts as an auxochrome, a substituent that can modify the absorption characteristics of the chromophore (the benzene (B151609) ring). The lone pair of electrons on the oxygen atom of the alkoxy group can participate in resonance with the aromatic ring, effectively extending the conjugated system. This delocalization of electrons affects the energy of the electronic transitions, which can be observed as shifts in the absorption maxima (λmax) in the UV-Vis spectrum. bspublications.net Studies on similar phenolic compounds have shown that substituents on the aromatic ring can alter the electronic conjugation and thus the UV-Vis spectral properties. bohrium.comresearchgate.net For instance, the deprotonation of a phenol (B47542) to a phenoxide ion enhances conjugation and causes a bathochromic shift. bspublications.net

The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands related to the π → π* transitions of the substituted benzene ring. Analysis of the λmax and molar absorptivity can provide insights into the electronic structure and the effect of the long alkyl chain on the phenolic chromophore. A typical UV absorption spectrum for phenol in methanol (B129727) shows a maximum absorption (λmax) around 270 nm. researchgate.net The introduction of the alkoxy group at the para position is expected to cause a bathochromic shift.

Infrared (IR) and Attenuated Total Reflection Fourier-Transformed Infrared (ATR-FTIR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy, including Attenuated Total Reflection Fourier-Transformed Infrared (ATR-FTIR) spectroscopy, is a fundamental technique for identifying the functional groups present in this compound. savemyexams.comwikipedia.org This method relies on the principle that covalent bonds vibrate at specific frequencies. When a molecule is irradiated with infrared energy that matches the natural vibrational frequency of its bonds, it absorbs that energy, creating a unique spectral fingerprint. savemyexams.com

In the analysis of this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features: the hydroxyl (-OH) group, the aromatic ring, and the long alkyl chain. The O-H stretching vibration of the phenolic group typically appears as a broad band in the region of 3200-3600 cm⁻¹. savemyexams.com The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The long hexadecyl chain would produce strong C-H stretching bands around 2850-2960 cm⁻¹ and bending vibrations around 1465 cm⁻¹.

ATR-FTIR is a particularly useful variation of this technique, allowing for the analysis of solid or liquid samples with minimal preparation. researchgate.netnih.govrsc.org It has been utilized in studies involving the polymerization of this compound monolayers to characterize the resulting polymer films and assess the orientation of the alkyl chains. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the precise molecular structure of this compound. ebsco.comwikipedia.org This technique provides detailed information about the chemical environment of individual atoms, specifically hydrogen (¹H NMR) and carbon (¹³C NMR). researchgate.netlibretexts.org

In the ¹H NMR spectrum of this compound, distinct signals would correspond to the different types of protons in the molecule. The aromatic protons on the phenol ring would appear in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns providing information about their substitution pattern. The protons of the methylene (B1212753) group attached to the oxygen atom (-O-CH₂-) would also have a characteristic chemical shift. The long alkyl chain would show a complex series of signals in the upfield region, with the terminal methyl group appearing as a distinct triplet.

The ¹³C NMR spectrum provides complementary information, showing a separate peak for each chemically non-equivalent carbon atom. careerendeavour.com The carbons of the aromatic ring would resonate in the 110-160 ppm range, with the carbon attached to the hydroxyl group appearing at the higher end of this range. The carbons of the hexadecyl chain would produce a series of peaks in the upfield region (typically 10-40 ppm). careerendeavour.com

Mass Spectrometry (MS), including Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. In MS, molecules are ionized and their mass-to-charge ratio (m/z) is measured.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. wikipedia.orgchemyx.com This is particularly useful for analyzing complex mixtures or for purifying the compound before analysis. wikipedia.orgeag.com The liquid chromatograph separates the components of a sample, which are then introduced into the mass spectrometer for identification. eag.comnih.gov

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is another valuable MS technique, especially for analyzing non-volatile and large molecules, including polymers derived from this compound. tcichemicals.comautobio.com.cn In MALDI-TOF MS, the sample is mixed with a matrix that absorbs laser energy, leading to the gentle ionization of the analyte molecules. researchgate.net The time it takes for these ions to travel through a flight tube to the detector is proportional to their mass, allowing for precise molecular weight determination. autobio.com.cnfrontiersin.org This technique has been employed in the characterization of oligomers and polymers synthesized from phenolic monomers. researchgate.net

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis – TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method used to investigate the thermal stability of this compound. uomustansiriyah.edu.iqprecisa.comtainstruments.com TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. umw.edu.plxrfscientific.com This information is crucial for understanding the material's behavior at elevated temperatures, including its decomposition profile.

A typical TGA curve for this compound would show the temperature at which weight loss begins, indicating the onset of thermal decomposition. The rate of weight loss and the final residual mass provide insights into the degradation mechanism and the composition of the material. TGA has been used to assess the thermal stability of polymers formed from this compound, demonstrating good thermal stability in some cases. researchgate.netresearchgate.netresearchgate.net

Electrochemical and Conductive Property Investigations

The electrochemical and conductive properties of materials derived from this compound are of interest for potential applications in electronics. Techniques such as cyclic voltammetry can be used to study the redox behavior of the phenol group. The conductivity of polymers synthesized from this compound can be measured to assess their potential as conductive materials. Research has shown that polymerized monolayers of this compound possess electronic conjugation, and their conductive properties have been measured. researchgate.netresearchgate.netresearchgate.net

Research on Biological Activities and Biomedical Applications

Antimicrobial Research on 4-Hexadecyloxyphenol Derivatives

Derivatives of this compound have been a subject of interest in the quest for new antimicrobial agents. One such derivative, 3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide, has demonstrated notable antimicrobial properties in preliminary studies. smolecule.com This suggests that the core structure of this compound can be chemically modified to create compounds with the potential to address microbial threats.

The broader class of alkylresorcinols, to which this compound is related, are phenolic lipids found in plants and some microorganisms that exhibit weak antimicrobial activity. nih.gov A synthetic derivative, 4-hexylresorcinol (4-HR), has been identified as a potent antibiotic adjuvant. nih.gov Studies have shown that 4-HR can significantly enhance the efficacy of various clinically used antibiotics against a wide range of bacteria, including E. coli and S. aureus. nih.gov Specifically, the presence of 4-HR at half its minimum inhibitory concentration (MIC) led to a substantial decrease in the MIC of antibiotics like polymyxin, vancomycin, and ampicillin (B1664943) against S. aureus, and polymyxin, gentamicin, and azithromycin (B1666446) against E. coli. nih.gov This adjuvant activity extends to preventing the formation of antibiotic-tolerant persister cells and inhibiting the germination of bacterial spores. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) studies on 2,4-hexadienoic acid derivatives have been conducted to understand the correlation between their physicochemical properties and antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans and Aspergillus niger. capes.gov.br These studies help in designing more effective antimicrobial agents. The search for new antibiotics is critical due to the rise of multidrug-resistant (MDR) bacteria, and plant-derived compounds are a significant area of this research. mdpi.com

Anti-Inflammatory Effects Studies

Research has indicated that this compound derivatives possess anti-inflammatory properties. smolecule.com The mechanism of action for related compounds often involves the inhibition of key inflammatory pathways. For instance, non-steroidal anti-inflammatory drugs (NSAIDs) typically work by blocking COX enzymes, which reduces the production of prostaglandins (B1171923) that mediate pain and inflammation. mydr.com.au

Studies on 4-hexylresorcinol (4-HR), a related compound, have shown it suppresses inflammation by inhibiting the NF-κB pathway and the production of tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammatory responses. nih.gov Topical application of 4-HR has been found to accelerate wound healing in deep burns by reducing TNF-α expression levels. nih.gov The anti-inflammatory effects of other phenolic compounds, such as 3,5,6,7,3′,4′-hexamethoxyflavone, have also been linked to the repression of the NF-κB and MAPK signaling pathways. nih.gov This compound was found to suppress the production of inflammatory mediators like prostaglandin (B15479496) E2 and nitric oxide, as well as pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in macrophage cells. nih.gov

It is important to note that high doses of some anti-inflammatory steroids can have paradoxical pro-inflammatory effects, highlighting the complexity of inflammatory regulation. buffalo.edu

Investigations into Potential Anticancer Activities

The potential of phenolic compounds as anticancer agents is an active area of research. mdpi.com Flavonoids, a class of polyphenols, have been shown to interfere with various stages of carcinogenesis, including metastasis and angiogenesis, by inducing apoptosis and regulating the cell cycle. mdpi.com For example, luteolin, a flavone, has demonstrated anticancer properties in both in vitro and in vivo studies. mdpi.com

Chalcones, which are precursors to flavonoids, have also been synthesized and evaluated for their cytotoxicity against various human cancer cell lines, including breast, lung, prostate, and colorectal cancer cells. nih.gov Some of these synthetic chalcones were found to induce apoptosis in cancer cells, suggesting their potential as anticancer agents. nih.gov The anticancer activity of natural extracts, such as those from Ganoderma lucidum mushrooms, which contain phenolic and triterpenoid (B12794562) compounds, has also been investigated. mdpi.com These extracts have shown anti-proliferative effects on several cancer cell lines. mdpi.com

The mechanism of action for many of these compounds involves the modulation of signaling pathways critical for cancer cell survival and proliferation. mdpi.com For instance, some polyphenols can modulate the NF-κB and MAPK signaling pathways. mdpi.com While many natural products show promising anticancer activity in preclinical studies, their clinical effectiveness can be limited. explorationpub.com

Dermatological Research Applications

4-Hexylresorcinol (4-HR), a derivative related to this compound, is recognized for its skin-lightening properties. nih.gov It functions as a potent tyrosinase inhibitor, an enzyme crucial for melanin (B1238610) production. nih.gov The combination of 4-HR with niacinamide has been shown to synergistically reduce melanin production in cultured melanocytes and lighten 3D skin equivalent models. nih.gov This combination has also demonstrated significant efficacy in improving hyperpigmentation, fine lines, and skin firmness in human trials. nih.gov

Hydroquinone (B1673460) is another well-known agent used for treating hyperpigmentation, such as melasma, freckles, and age spots, by suppressing pigment production. injectiongal.compearlnp.com Other ingredients used in skin-brightening formulations include tranexamic acid, which reduces melanocyte tyrosinase activity, and azelaic acid, which also inhibits tyrosinase. dermatologytimes.com These agents are often used in serums and creams to address issues of uneven skin tone and dark spots. allskinmed.com

The effectiveness of topical dermatological agents is highly dependent on their ability to penetrate the skin. Standardized protocols using human skin are employed to measure the penetration of cosmetic and pharmaceutical ingredients. nih.gov Studies have been conducted to measure the penetration of a wide range of chemicals to improve the understanding and prediction of skin absorption. nih.gov For instance, the penetration of vat dyes into cellulosic fibers has been modeled using cellophane film assemblies to understand their diffusion characteristics. researchgate.net The chemical structure of a compound, including features like alkyl chains, can influence its interaction with and penetration through biological membranes.

Molecular Interaction Studies

The molecular interactions of this compound and related long-chain alkylphenols are crucial for their biological activity and physical properties. The presence of a long alkyl chain, such as the hexadecyl group, imparts amphiphilic character, influencing how the molecule orients itself at interfaces, such as the air-water interface. researchgate.net This property is relevant in the formation of monolayers and their potential polymerization, which can be catalyzed by enzymes like horseradish peroxidase and laccase. researchgate.netresearchgate.net

In the context of metal complexes, ligands derived from long-chain alkylphenols can influence the magnetic and liquid crystalline properties of the resulting materials. whiterose.ac.ukresearchgate.net For example, iron(II) complexes with 2,6-bis(pyrazol-1-yl)pyridine derivatives bearing long alkyl chains have been synthesized and studied for their spin crossover behavior. whiterose.ac.uk The length of the alkyl chain can affect the phase transitions and magnetic properties of these complexes. whiterose.ac.uk The interaction of such compounds with other molecules can also be relevant in various applications, including photography, where they can be used in photosensitive materials. google.com

Protein Binding Affinity Investigations

The interaction between small molecules and proteins is a critical determinant of their distribution and bioavailability in biological systems. While specific studies on the protein binding affinity of this compound are not extensively documented, the principles governing these interactions can be inferred from its structure and the behavior of related phenolic compounds.

The binding of a compound to plasma proteins, such as human serum albumin (HSA), is influenced by several factors, including the compound's hydrophobicity, the number and position of functional groups, and the protein's conformational flexibility. nih.gov Phenolic compounds can engage in both non-covalent (hydrophobic, hydrogen bonding, van der Waals forces) and covalent interactions with proteins. rsc.org

Cellular Uptake Mechanisms

The entry of a compound into a cell is a prerequisite for its biological activity. The cellular uptake of this compound, while not specifically detailed in the available literature, can be projected based on the mechanisms known for hydrophobic and lipophilic molecules. The presence of the long hexadecyl ether chain significantly increases the lipophilicity of the phenol (B47542) molecule.

Small, lipophilic molecules can often cross the cell membrane via simple diffusion, driven by a concentration gradient, by dissolving in the hydrophobic core of the phospholipid bilayer. nih.gov For a molecule like this compound, its significant hydrophobic character suggests that it could accumulate in the lipid bilayer. nih.gov

In addition to passive diffusion, various forms of endocytosis are common pathways for the cellular entry of larger molecules or nanoparticle-encapsulated drugs. These energy-dependent processes include macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis. nih.govrsc.org Studies on the uptake of hydrophobic drugs have shown that multiple pathways can be involved. rsc.org For instance, the delivery of a hydrophobic model drug was found to occur through nanoparticle-cell contact-mediated transfer directly to the cytosol, avoiding the endocytic pathway and subsequent lysosomal degradation. core.ac.uk Given its amphipathic nature (a polar phenol head and a long nonpolar tail), this compound could potentially utilize a combination of these mechanisms, including direct membrane translocation and various endocytic routes.

Synergistic Effects with Therapeutic Agents

The combination of different agents in therapy can lead to synergistic effects, where the total effect is greater than the sum of the individual effects. Phenolic compounds, particularly those with antioxidant properties, have been widely studied for their potential to act synergistically with conventional chemotherapeutic agents. nih.govmdpi.commdpi.com

The primary mechanisms for this synergy often involve enhancing the efficacy of the therapeutic agent or mitigating its toxic side effects. researchgate.net Polyphenols like quercetin, curcumin, and resveratrol (B1683913) have been shown to resensitize drug-resistant cancer cells to chemotherapy. nih.govmdpi.com They can achieve this by modulating various cellular processes, including cell death pathways like apoptosis, inhibiting oncogenic signaling, and affecting drug resistance gene expression. mdpi.comnih.gov For example, some polyphenols can protect healthy cells from the toxicity associated with chemotherapy while enhancing the death of cancer cells. nih.gov

While no specific studies detailing the synergistic effects of this compound with other therapeutic agents are available, its identity as a phenolic compound suggests it could be a candidate for such research. Its antioxidant potential, derived from the phenol group, combined with its high lipophilicity, could influence its interaction with cell membranes and its ability to modulate cellular pathways, potentially creating synergistic outcomes when paired with other drugs.

Antioxidant and Cytotoxic Activity of Related Phenolic Compounds

The biological activity of phenolic compounds is strongly tied to their antioxidant and cytotoxic properties. These activities are highly dependent on the molecular structure, including the nature and position of substituents on the phenol ring.

The defining feature of phenolic antioxidants is the hydroxyl (-OH) group on the aromatic ring, which can donate a hydrogen atom to neutralize free radicals. nih.gov The length of the alkyl chain substituent can modulate this activity. Studies on gallic acid esters have shown that antioxidant effectiveness increases with alkyl chain length up to a certain point (C8 to C16), after which a "cut-off effect" can be observed, where longer chains may slightly decrease effectiveness in some systems. nih.gov This is often attributed to the increased lipophilicity which can improve localization within lipid membranes where oxidation occurs, but excessively long chains might reduce mobility or cause steric hindrance. nih.gov

The cytotoxicity of phenolic compounds is also influenced by structure. Research on a series of 4-alkoxyphenols in a murine melanoma cell line found that toxicity was dose- and time-dependent and increased with the lipid solubility (LogP) of the compound. nih.gov In that study, 4-n-hexyloxyphenol was identified as having the greatest toxicity toward the melanoma cells among the tested compounds. nih.gov Similarly, studies on various alkylphenols have demonstrated that cytotoxicity often increases with the hydrophobicity conferred by a longer alkyl chain.

Table 1: Cytotoxicity of Various Alkylphenols in JEG-3 Human Placental Cells EC50 is the concentration of a drug that gives a half-maximal response.

CompoundEC50 (μM)
4-Dodecylphenol (B94205) (DP)18
4-Heptylphenol (HP)50
4-Cumylphenol (CP)65
4-tert-Butylphenol (4TBP)>385

This data suggests that long-chain substituents significantly enhance cytotoxicity compared to smaller, bulkier groups. The high cytotoxicity of 4-dodecylphenol (a 12-carbon chain) implies that this compound (a 16-carbon chain) would also likely exhibit significant cytotoxic properties.

Materials Science and Polymerization Research

Enzymatic Polymerization of 4-Hexadecyloxyphenol and Aromatic Derivatives

Enzymatic polymerization utilizes oxidoreductase enzymes like peroxidases and laccases to catalyze the oxidative coupling of phenolic monomers. researchgate.net This method provides significant advantages, including mild reaction conditions, high chemo- and regioselectivity, and the ability to produce novel polyaromatics. researchgate.netsciencepublishinggroup.com For this compound, these techniques have been pivotal in synthesizing polymers with controlled structures and functionalities.

Horseradish peroxidase (HRP) is one of the most widely used enzymes for the polymerization of phenols. researchgate.netsciencepublishinggroup.com The process involves an HRP-catalyzed reaction where the phenolic monomer is oxidized by hydrogen peroxide (H₂O₂), leading to the formation of phenoxy radicals. mdpi.com These radicals then couple to form polymers. The resulting polymer is typically composed of a mixture of carbon-carbon (phenylene) and carbon-oxygen-carbon (oxyphenylene) linkages. researchgate.net

The general mechanism for HRP-initiated polymerization is as follows:

HRP reacts with H₂O₂ to form a high-oxidation state intermediate. nih.gov

This intermediate abstracts a hydrogen atom from the phenolic hydroxyl group of this compound, generating a phenoxy radical.

The resonance-stabilized radicals couple non-selectively, leading to the formation of dimers, oligomers, and ultimately, high molecular weight polymers. researchgate.net

This method has been successfully applied to various 4-substituted phenols in aqueous organic solvents to create soluble polyphenols. researchgate.net

Laccase is another key enzyme used for the oxidative polymerization of phenolic compounds. researchgate.netnih.gov Unlike peroxidases, laccase utilizes molecular oxygen as the oxidant and produces water as the only byproduct, making it a "green" catalyst. mdpi.com Laccase catalyzes the oxidation of phenolic monomers to produce quinone intermediates, which then undergo further reactions to form covalent bonds and create the polymer. nih.gov

Laccase has been used in the polymerization of various phenol (B47542) derivatives and in the curing of urushiol (B600771) analogues to create crosslinked polymeric films, often referred to as "artificial urushi". researchgate.netresearchgate.net This curing process demonstrates the ability of laccase to not only polymerize but also to form durable, crosslinked networks. The enzymatic catalysis is specific and can lead to polymers that are difficult to synthesize through conventional methods. researchgate.net

A significant area of research for this compound is its polymerization in two dimensions using a Langmuir trough. acs.orgresearchgate.net A Langmuir trough is an apparatus used to create and control monomolecular layers at an air-water interface. qd-europe.com The amphiphilic nature of this compound allows it to form a stable, ordered monolayer on the water's surface, with the hydrophilic phenol groups oriented towards the water and the hydrophobic hexadecyl chains pointing towards the air. acs.org

The polymerization is initiated by injecting an enzyme, such as horseradish peroxidase or laccase, into the water subphase. acs.orgresearchgate.net The enzyme catalyzes the polymerization of the organized monomer monolayer directly at the interface. researchgate.net This technique offers exceptional control over the structure and orientation of the resulting polymer, leading to highly ordered, two-dimensional polymeric films. acs.orgresearchgate.net Characterization using UV-vis spectroscopy has confirmed that these polymerized monolayers possess extensive electronic conjugation in the polymer backbone. acs.orgresearchgate.net This method improves processability by reducing chain branching compared to the same polymerization performed in a bulk solvent. researchgate.net

Structural and Morphological Control in Polymeric Products

A major advantage of enzymatic polymerization is the ability to exert significant control over the final polymer's structure, including the ratio of different linkage types and the regioselectivity of the coupling reactions. researchgate.netresearchgate.net

The polymers formed from the oxidative polymerization of phenols like this compound consist of a mix of phenylene (C-C) and oxyphenylene (C-O-C) units. researchgate.net The ratio of these units profoundly impacts the polymer's properties. Research has shown that this ratio can be precisely controlled by adjusting the reaction conditions, particularly the choice of solvent. researchgate.netresearchgate.net

The hydrophobicity of the organic solvent used in the reaction mixture has been identified as a key factor. researchgate.netresearchgate.net By varying the solvent, researchers can influence the coupling pathway of the phenoxy radicals, thereby controlling the prevalence of phenylene versus oxyphenylene linkages in the final polymer structure. For instance, studies on 4-substituted phenols have demonstrated a strong dependence of the unit ratio on the hydrophobic parameters of both the monomer's substituent and the solvent. researchgate.net

Table 1: Effect of Reaction Solvent on Polymer Structure for 4-Substituted Phenols

Solvent System (Aqueous Organic Mixture) Predominant Linkage Type Polymer Characteristics
High Hydrophobicity (e.g., Dioxane-rich) Higher Phenylene Content Often results in powdery, soluble polymers. researchgate.net

This table is illustrative of the general findings in the field of enzymatic polymerization of phenols. Specific ratios for this compound depend on precise experimental conditions.

Enzymatic catalysis offers a high degree of selectivity, which is often difficult to achieve with traditional chemical methods. researchgate.net

Regioselectivity refers to the control over which position on the aromatic ring participates in the bond formation. In phenol polymerization, this means controlling the ortho- and para- C-C and C-O couplings.

Chemoselectivity refers to the preferential reaction of one functional group over others.

In the enzymatic polymerization of 4-substituted phenols, the enzyme's active site can direct the coupling reaction, leading to a more defined polymer structure. researchgate.netresearchgate.net This selectivity is influenced by factors such as the specific enzyme used (HRP vs. laccase), the structure of the monomer, and the reaction solvent. researchgate.netresearchgate.net This control is crucial for synthesizing functional polymers with predictable and reproducible properties. For example, achieving regioselective polymerization can yield soluble polyphenols, which are easier to process and characterize. researchgate.net

Molecular Weight and Architecture Control in Copolymers

The ability to control polymer molecular weight and architecture is fundamental to designing materials with predictable performance. Techniques for "living" or controlled radical polymerization, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly suited for monomers with functional groups like phenols. osti.govresearchgate.net These methods allow for the synthesis of copolymers with predetermined molecular weights, low polydispersity, and complex architectures such as block copolymers. researchgate.netmdpi.com

Research on analogous systems, such as the copolymerization of vinyl phenols with N-alkyl maleimides bearing long C12 or C18 chains, demonstrates that RAFT polymerization can effectively control the molecular weight of polymers containing both phenolic units and long alkyl side chains. osti.gov Similarly, studies have shown that incorporating O- or S-functionalized long-chain polar olefins into polymerization processes can lead to the formation of ultrahigh molecular weight functionalized polyolefins. chinesechemsoc.org This suggests that a polymerizable derivative of this compound could be used to create well-defined copolymers. The phenolic group provides a site for polymerization or further functionalization, while the hexadecyl chain influences solubility and intermolecular interactions, which are critical factors in controlling the final polymer architecture.

Polymerization AspectInfluence of this compound MoietyResearch Context
Molecular Weight Control Can be precisely managed using controlled radical polymerization techniques like RAFT.Synthesis of alternating copolymers with vinyl phenol and long-chain alkyl maleimides showed good molecular weight control. osti.gov
Architecture Control Enables synthesis of block copolymers and other complex architectures.General versatility of controlled polymerization allows for defined sequences of different monomers. researchgate.net
Achieving High MW Incorporation of long-chain polar monomers has been shown to increase copolymer molecular weight significantly.A +488% increase in molecular weight was observed in some hafnium-catalyzed copolymerizations with polar monomers. chinesechemsoc.org

Applications in Functional Material Development

The unique bifunctional nature of this compound—part polar, part nonpolar—makes its derivative polymers suitable for a range of specialized applications where surface properties, molecular organization, and electronic characteristics are paramount.

Creation of Highly Ordered Polymeric Films (e.g., Langmuir-Blodgett Films, Artificial Urushi)

Polymers featuring long alkyl side chains are excellent candidates for fabrication into highly ordered, ultra-thin films using the Langmuir-Blodgett (LB) technique. caltech.eduresearchgate.netd-nb.info The amphiphilic character imparted by the hydrophilic polymer backbone and the hydrophobic hexadecyl tails of a this compound-containing polymer would allow it to form a stable, organized monolayer at an air-water interface. caltech.edunih.gov This monolayer can be repeatedly transferred onto a solid substrate to build up multilayered films with precise thickness and a high degree of molecular order. rsc.org In such structures, the long alkyl chains often arrange themselves in an interdigitated fashion, creating a well-defined lamellar structure. rsc.org

Another area of application is in the creation of "artificial urushi," a synthetic mimic of the durable and lustrous natural lacquer from the Toxicodendron vernicifluum tree. researchgate.netacs.org This process typically involves the oxidative polymerization of catechol or phenol derivatives that possess cross-linkable unsaturated side chains, often catalyzed by enzymes like laccase or metal complexes. acs.orgresearchgate.net While this compound has a saturated alkyl chain, a derivative containing unsaturated bonds could be used to form a hard, cross-linked film analogous to natural urushi. acs.orgrsc.orgrsc.org The phenolic backbone itself provides a basis for creating durable, cross-linked polymer networks.

Development of Materials with Specific Optical and Electrical Performance

The incorporation of long alkyl side chains into a polymer has a profound effect on its electrical properties. The non-polar nature of the hexadecyl group in this compound introduces significant free volume and disrupts the close packing of polymer chains. acs.org This structural change typically leads to a decrease in the material's dielectric constant (k) and dielectric loss, making such polymers candidates for low-k dielectric materials used in the microelectronics industry. acs.org

Conversely, in conductive polymers, shortening the alkyl side chain length has been shown to dramatically increase electrical conductivity, in some cases by several orders of magnitude. nih.gov Therefore, polymers derived from this compound, with their very long alkyl chains, are expected to be excellent electrical insulators. frontiersin.orgnih.gov While the aromatic phenol rings contribute to the polymer's refractive index and UV absorption, the dominant influence of the C16 chain on the bulk properties would be on the dielectric performance. acs.org

PropertyInfluence of Long Alkyl Side Chain (e.g., Hexadecyl)Typical Values/Trends
Dielectric Constant (k) Decreases due to increased free volume and lower polarity.Polymers with longer alkyl chains exhibit lower dielectric constants. acs.org
Dielectric Loss Decreases, making the material a better insulator.Values below 5.0 x 10⁻⁴ at 10 GHz have been reported for related systems. acs.org
Electrical Conductivity Significantly decreases.Can be tuned from >4000 S/cm to <0.001 S/cm by increasing alkyl chain length in certain conducting polymers. nih.gov
Refractive Index Primarily influenced by the aromatic backbone, but affected by changes in polymer density.Phenolic resins are known for their specific optical properties used in coatings. doxuchem.com

Integration into Light-Sensitive Materials (e.g., Photographic Processes)

Phenolic resins are a foundational component in light-sensitive materials, particularly in photoresists used for microlithography. pmarketresearch.comdic-global.com In chemically amplified photoresists, the polymer binder is typically a phenolic resin where the hydroxyl groups are partially "blocked" by a photoacid-labile protecting group. mdpi.comgoogle.com Upon exposure to UV light, a photoacid generator releases an acid that cleaves the protecting groups, rendering the exposed regions soluble in an alkaline developer solution. mdpi.com

A monomer like this compound could be integrated into such a system. Its phenolic hydroxyl group can be protected and deprotected, but its long hexadecyl chain would dramatically increase the polymer's hydrophobicity. This could be leveraged to precisely tune the dissolution contrast between the exposed and unexposed regions of the photoresist, potentially enhancing resolution and pattern fidelity. thwater.net Furthermore, hindered phenols are known to function as antioxidants that can improve the light stability of polymeric materials. amfine.com

Biodegradability Studies of this compound-Derived Polymers

The biodegradability of polymers is complex and depends heavily on their chemical structure. nih.gov Polymers containing hydrolyzable linkages, such as esters, in their backbone are generally more susceptible to degradation. wikipedia.org The biodegradability of a polymer derived from this compound would be influenced by several competing factors.

The presence of a stable aromatic backbone is generally known to decrease the rate of biodegradation compared to purely aliphatic polymers. scielo.brpnas.org However, many microorganisms have evolved pathways to degrade persistent aromatic compounds. mdpi.com Long-chain alkylphenols, such as nonylphenol, are known to be degraded by specific microbes, which can attack either the alkyl chain or the aromatic ring. mdpi.comnih.gov This suggests that both the hexadecyl chain and the phenol group in a this compound-based polymer could be sites for enzymatic attack. nih.govfrontiersin.org

Future Research Directions and Theoretical Considerations

Computational Chemistry and Molecular Modeling for Structure-Activity Relationships

Computational chemistry and molecular modeling are powerful tools for predicting the behavior and properties of molecules, thereby guiding experimental research. readthedocs.iomdpi.com For 4-Hexadecyloxyphenol, these techniques are pivotal in elucidating its structure-activity relationships (SAR), which correlate a molecule's chemical structure with its functional properties. taylorfrancis.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies on similar alkylphenols have demonstrated that the length and branching of the alkyl chain significantly influence properties such as estrogenic activity, toxicity, and biodegradability. ijpsonline.comtandfonline.comeaht.orgservice.gov.uknih.gov For instance, research has shown a correlation between the hydrophobicity of alkylphenols and their binding affinity to estrogen receptors. ijpsonline.com By applying QSAR models to this compound, researchers can predict its biological and environmental impact without extensive in-vitro testing. These models use molecular descriptors, which are numerical representations of molecular properties, to build mathematical relationships with biological activities. researchgate.netresearchcommons.org

Molecular dynamics (MD) simulations offer a way to study the movement and interactions of atoms and molecules over time. readthedocs.iolibretexts.orgresearchgate.net Such simulations can provide insights into how this compound might interact with other molecules or self-assemble, which is crucial for its application in areas like liquid crystals and drug delivery systems. chemrxiv.orgmdpi.com For example, MD simulations can model the formation of liquid crystalline phases or the partitioning of a drug molecule within a nanocarrier system. chemrxiv.org By understanding these dynamic processes at the molecular level, scientists can better design materials with desired macroscopic properties.

Development of Novel this compound Derivatives with Tailored Functionalities

The functionalization of this compound opens up a vast landscape for creating new molecules with specific, enhanced properties. The synthesis of novel derivatives allows for the fine-tuning of its chemical and physical characteristics to suit a wide range of applications. mdpi.comwikipedia.orgsioc-journal.cnthieme-connect.de

One promising area is the synthesis of derivatives for use in liquid crystal technologies. researchgate.netlabinsights.nltcichemicals.comuh.edu The long alkyl chain of this compound is a key feature for inducing mesophase behavior. By modifying the phenolic headgroup or introducing other functional moieties, it is possible to create new liquid crystalline materials with optimized properties such as altered phase transition temperatures, dielectric anisotropy, and optical response. aps.org

Furthermore, derivatization can lead to the development of novel surfactants and emulsifiers. The amphiphilic nature of this compound, with its hydrophobic tail and hydrophilic head, can be modulated by introducing charged or polar groups to the phenol (B47542) ring. This would allow for the creation of surfactants with tailored hydrophilic-lipophilic balance (HLB) values, making them suitable for specific formulations in the cosmetic, pharmaceutical, and food industries.

The synthesis of functionalized derivatives is also relevant for applications in drug delivery. nih.govnih.govmdpi.comptfarm.plomjournal.org By attaching therapeutic agents to the this compound backbone, it may be possible to create prodrugs with improved solubility, stability, and targeted delivery. The long alkyl chain could facilitate incorporation into lipid-based nanocarriers like solid lipid nanoparticles (SLNs) or liposomes. nih.govmdpi.com

Green Chemistry Principles in this compound Synthesis and Polymerization

The application of green chemistry principles to the synthesis and polymerization of this compound is crucial for developing sustainable and environmentally friendly processes. mdpi.comsemanticscholar.org Green chemistry focuses on reducing or eliminating the use and generation of hazardous substances. taylorfrancis.comtcichemicals.com

A key area of research is the use of enzymatic catalysis for the polymerization of phenolic monomers. researchgate.netresearchgate.net Enzymes like horseradish peroxidase (HRP) and laccase have been shown to effectively catalyze the oxidative polymerization of phenols under mild, aqueous conditions, offering a green alternative to traditional chemical oxidants. researchgate.netresearchgate.net This enzymatic approach can lead to the formation of polyphenols with controlled structures and molecular weights. researchgate.net Research has demonstrated the enzymatic polymerization of 4-(hexadecyloxy)phenol on a Langmuir trough, indicating the potential for creating highly ordered polymer films. researchgate.net The use of enzymes aligns with the principles of green chemistry by utilizing renewable catalysts and often enabling reactions in water, a benign solvent. mdpi.comsemanticscholar.orgnih.gov

Another aspect of green chemistry is the use of renewable starting materials. semanticscholar.org While the synthesis of this compound typically relies on petrochemical feedstocks, future research could explore bio-based routes to obtain the phenol and hexadecanol (B772) precursors. Additionally, the development of solvent-free reaction conditions or the use of greener solvents can significantly reduce the environmental footprint of its synthesis. nih.gov The principles of atom economy, which aim to maximize the incorporation of all materials used in the process into the final product, should also be a guiding factor in the design of new synthetic pathways. mdpi.com

Interdisciplinary Research Integrating this compound into Emerging Technologies

The unique properties of this compound make it a promising candidate for integration into a variety of emerging technologies, a process that necessitates interdisciplinary collaboration. ijpsonline.commdpi.com Emerging technologies are innovations that are still in the early stages of development but have the potential to create significant impact. wikipedia.orgstartus-insights.commdpi.comresearchgate.netched.gov.ph

In the field of materials science, the liquid crystalline properties of this compound and its derivatives are of particular interest. researchgate.nettcichemicals.comuh.edu Interdisciplinary research involving chemists, physicists, and engineers is essential for developing advanced display technologies, sensors, and smart materials based on these compounds. For example, the interaction of these liquid crystals with two-dimensional materials like graphene could lead to novel optoelectronic devices. aps.org

In nanotechnology and medicine, this compound could serve as a key building block for advanced drug delivery systems. nih.govnih.govmdpi.comomjournal.org Its amphiphilic nature makes it suitable for forming or stabilizing nanoparticles, micelles, and vesicles for encapsulating and delivering therapeutic agents. nih.gov Collaboration between chemists, biologists, and medical researchers will be crucial to design and evaluate the efficacy and biocompatibility of such systems.

Furthermore, the polymerization of this compound can lead to the creation of novel polymers with applications in coatings, adhesives, and advanced composites. Research into the enzymatic polymerization of similar phenolic compounds has already shown the potential to create functional polymers with interesting properties. researchgate.netresearchgate.net The development of these materials will require expertise from polymer chemistry, material science, and engineering to fully realize their potential in various technological applications.

Q & A

Q. What are the critical safety protocols for handling 4-Hexadecyloxyphenol in laboratory settings?

Methodological Answer:

  • Hazard Mitigation: Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation of vapors or dust .
  • Storage: Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent degradation. Avoid long-term storage due to potential instability .
  • Disposal: Follow EPA/DOT guidelines for hazardous organic waste. Neutralize residual compounds via hydrolysis (e.g., using NaOH/ethanol) before disposal .

Q. Which spectroscopic techniques are recommended for characterizing this compound’s structural properties?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm alkyl chain length (C16) and phenolic oxygen connectivity .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 349.3) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Identify O–H (3200–3600 cm1^{-1}) and C–O–C (1250 cm1^{-1}) stretches to confirm ether linkages .

Q. What synthetic routes are optimal for producing this compound?

Methodological Answer:

  • Williamson Ether Synthesis: React 4-hydroxyphenol with 1-bromohexadecane in a polar aprotic solvent (e.g., DMF) using K2_2CO3_3 as a base. Monitor reaction completion via TLC (Rf ~0.6 in hexane:EtOAc 8:2) .
  • Purification: Recrystallize from ethanol to achieve >95% purity. Confirm yield via gravimetric analysis (typical yield: 70–85%) .

Q. How should researchers ensure reproducibility in synthesizing this compound?

Methodological Answer:

  • Standardized Protocols: Document reaction parameters (temperature, solvent ratios, stirring speed) and validate via triplicate trials .
  • Batch Consistency: Use calibrated equipment (e.g., syringe pumps for reagent addition) and pre-dried solvents to minimize variability .

Advanced Research Questions

Q. How can contradictions in experimental data on this compound’s physicochemical properties be resolved?

Methodological Answer:

  • Source Analysis: Cross-reference discrepancies (e.g., melting point variations) by verifying instrument calibration (DSC vs. capillary methods) and sample purity (HPLC) .
  • Collaborative Validation: Replicate experiments in independent labs using shared protocols. Apply statistical tools (e.g., ANOVA) to assess significance of outliers .

Q. What strategies optimize experimental design for studying this compound’s stability under environmental stress?

Methodological Answer:

  • Accelerated Aging Studies: Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) in environmental chambers. Monitor degradation via UV-Vis (λ = 270 nm) and GC-MS for byproducts .
  • Kinetic Modeling: Use Arrhenius equations to extrapolate shelf-life under standard conditions (25°C) .

Q. How can grouping/read-across methods predict this compound’s toxicological profile when data is limited?

Methodological Answer:

  • Structural Analogs: Compare with homologs (e.g., 4-dodecyloxyphenol) sharing the phenolic core and linear alkyl chain. Validate via QSAR models for logP and LD50_{50} .
  • Metabolic Pathways: Use in vitro assays (e.g., liver microsomes) to identify common Phase I/II metabolites (e.g., glucuronidation) .

Q. What alkyl chain modifications influence this compound’s mesomorphic behavior?

Methodological Answer:

  • Systematic Variation: Synthesize derivatives with shorter (C12) or branched chains. Characterize liquid crystalline phases via polarized optical microscopy (POM) and DSC .
  • Computational Modeling: Apply molecular dynamics (MD) simulations to correlate chain length with transition temperatures (e.g., smectic-to-isotropic) .

Q. How can computational modeling complement experimental studies of this compound’s self-assembly?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate micelle formation in aqueous solutions using force fields (e.g., CHARMM). Compare predicted critical micelle concentrations (CMC) with experimental conductometry data .
  • Density Functional Theory (DFT): Calculate intermolecular interactions (e.g., π-π stacking) to explain crystalline packing observed in XRD .

Documentation and Compliance Q. 10. How should experimental procedures involving this compound be documented for academic rigor? Methodological Answer:

  • Data Transparency: Include raw spectra, chromatograms, and crystallographic files as supplementary materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Ethical Reporting: Disclose all conflicts (e.g., funding sources) and adhere to journal-specific guidelines for chemical hazard declarations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hexadecyloxyphenol
Reactant of Route 2
Reactant of Route 2
4-Hexadecyloxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.